Cas no 1443344-51-1 ((3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane)

(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane 化学的及び物理的性質
名前と識別子
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- 1443344-51-1
- (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane
- 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene
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- MDL: MFCD18911263
- インチ: 1S/C13H8F4S/c14-9-3-8(4-10(15)5-9)7-18-11-1-2-12(16)13(17)6-11/h1-6H,7H2
- InChIKey: BRVKMIXNYAWDBO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C=1)F)F)CC1C=C(C=C(C=1)F)F
計算された属性
- せいみつぶんしりょう: 272.02828408g/mol
- どういたいしつりょう: 272.02828408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 25.3Ų
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12142225-10g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 10g |
$1882 | 2024-07-23 | |
Crysdot LLC | CD12142225-5g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 5g |
$1177 | 2024-07-23 | |
Crysdot LLC | CD12142225-1g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 1g |
$437 | 2024-07-23 | |
Crysdot LLC | CD12142225-25g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 25g |
$3439 | 2024-07-23 |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfaneに関する追加情報
Introduction to (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane (CAS No. 1443344-51-1)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane (CAS No. 1443344-51-1) stands out as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its (3,5-Difluorobenzyl) and (3,4-difluorophenyl)sulfane moieties, has garnered attention in recent years for its utility in synthetic chemistry and as a building block for more complex molecules.
The (3,5-Difluorobenzyl) group is a fluorinated aromatic ring system that contributes to the compound's stability and reactivity. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, making this moiety particularly valuable in drug design. The presence of two fluorine atoms at the 3 and 5 positions further enhances these properties, providing a robust framework for further functionalization.
On the other hand, the (3,4-difluorophenyl)sulfane component introduces a sulfur atom into the aromatic ring system. Sulfur-containing compounds are widely recognized for their diverse biological activities and are frequently incorporated into pharmaceuticals due to their ability to modulate enzyme activity and interact with biological targets. The sulfane group, in particular, offers unique reactivity that can be exploited in synthetic transformations, making it a versatile tool for chemists.
Recent research has highlighted the potential of (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane as a precursor in the synthesis of novel bioactive molecules. Its bifunctional nature allows for the facile introduction of various substituents at both the benzyl and phenyl positions, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has made it a valuable intermediate in the development of new drugs targeting various therapeutic areas.
In the realm of medicinal chemistry, the compound's structure has been leveraged to develop inhibitors and activators for enzymes involved in critical biological pathways. For instance, studies have shown that derivatives of (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane can interact with specific protein targets, modulating their activity and potentially treating diseases associated with these pathways. The fluorine atoms enhance binding affinity by improving hydrophobic interactions and reducing metabolic degradation, while the sulfane group provides a handle for further chemical modifications.
The synthesis of (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane involves multi-step organic reactions that showcase the compound's synthetic utility. Advanced synthetic techniques such as cross-coupling reactions and metal-catalyzed transformations have been employed to construct the desired framework efficiently. These methods highlight the compound's role as a key intermediate in complex molecule synthesis.
One notable application of this compound is in the development of fluorinated heterocycles, which are known for their enhanced bioavailability and improved pharmacokinetic profiles. By incorporating (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane into synthetic routes, researchers can access novel heterocyclic structures with potential therapeutic benefits. These efforts have led to promising candidates for treating conditions ranging from infectious diseases to chronic disorders.
The compound's unique electronic properties also make it attractive for materials science applications. Fluorinated aromatic compounds are widely used in organic electronics due to their stability and charge transport capabilities. The presence of sulfur in (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane introduces additional functionalities that can be exploited in designing advanced materials with tailored electronic properties.
As research continues to uncover new applications for (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane, its importance in both academic and industrial settings is likely to grow. The compound's versatility as a synthetic intermediate and its potential in drug discovery make it a cornerstone of modern chemical research. Future studies may explore its use in developing next-generation therapeutics and advanced materials.
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